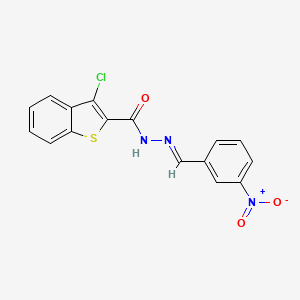

3-chloro-N'-(3-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of similar compounds involves reactions like the condensation of specific benzaldehydes with benzothiophene carboxylic acid hydrazides in the presence of acetic acid in ethanol, as demonstrated in the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (Naganagowda et al., 2014).

Molecular Structure Analysis

- For similar compounds, structure confirmation is often done through methods like IR, 1H NMR, 13C NMR, and mass spectral analysis. These techniques help in ascertaining the molecular structure and composition of the synthesized compound (Naganagowda et al., 2011).

Chemical Reactions and Properties

- Chemical reactions like the transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile are involved in the synthesis of related compounds (Nowacki & Wojciechowski, 2017).

- Compounds like N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide showcase the E-configuration of the hydrazonoic group, which is significant in understanding the chemical properties and reactions (Karrouchi et al., 2021).

Physical Properties Analysis

- The crystal structure analysis of similar compounds reveals details like the crystallization system, space group, and unit cell parameters, which are crucial for understanding the physical properties (Li et al., 2013).

Chemical Properties Analysis

- The synthesis of related compounds like N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives provides insights into their chemical properties and potential applications (Tarasiuk et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been synthesized through the reaction of specific aldehydes with carbohydrazides in the presence of acetic acid in ethanol. The structural confirmation of these compounds comes from comprehensive analyses involving elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis. These methods ensure the accurate determination of the molecular structure, which is crucial for further applications (Naganagowda et al., 2014; Naganagowda & Petsom, 2011).

Sensor Development

The derivatives of this compound have been explored for the development of sensors. For instance, derivatives have been used for the detection of heavy metal ions like mercury (Hg2+), highlighting their potential in environmental monitoring and safety. These sensors exhibit high sensitivity and selectivity towards Hg2+, with a fast response time, which is pivotal for real-time monitoring applications (Hussain et al., 2017).

Antimicrobial Activity

Some derivatives of 3-chloro-N'-(3-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide have been tested for their antimicrobial properties. The compounds containing specific substituents on the phenyl ring exhibited significant activity, suggesting their potential in developing new antimicrobial agents. This indicates the compound’s versatility and its derivatives' efficacy in combating microbial resistance, an escalating issue in healthcare (Naganagowda et al., 2011).

Interaction with DNA

Research has also delved into the interaction of similar compounds with DNA, indicating potential applications in medicinal chemistry and drug design. For example, an amido-Schiff base containing similar functional groups has shown high selectivity and sensitivity as a fluoride ion sensor, alongside its ability to interact effectively with Calf Thymus-DNA. This dual functionality underscores the compound's potential in biological studies and its application in developing diagnostic tools or drug molecules (Ghosh et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-14-12-6-1-2-7-13(12)24-15(14)16(21)19-18-9-10-4-3-5-11(8-10)20(22)23/h1-9H,(H,19,21)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEJQFDYKISZPH-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N'-(3-nitrobenzylidene)-1-benzo[b]thiophene-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)